

Hdac-IN-73: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Hdac-IN-73

Cat. No.: B15580579

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An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Potent Histone Deacetylase Inhibitor, **Hdac-IN-73**.

Introduction

Hdac-IN-73, also identified as compound P-503, is a novel and potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. As a synthetic analogue of Psammaplin A, a marine natural product, **Hdac-IN-73** has garnered significant interest within the scientific community for its pronounced anti-tumor activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological effects of **Hdac-IN-73**, tailored for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on available scientific literature and aims to be a valuable resource for furthering our understanding and potential therapeutic applications of this compound.

Chemical Structure and Physicochemical Properties

Hdac-IN-73 is a symmetrical diselenide analogue of Psammaplin A, characterized by the replacement of the disulfide bond with a diselenide bond. This structural modification has been shown to significantly enhance its biological activity.^[1]

Property	Value	Reference
Chemical Formula	C ₂₂ H ₂₄ Br ₂ N ₄ O ₆ Se ₂	[2]
Molecular Weight	758.18 g/mol	[2]
CAS Number	2323571-16-8	[2]
SMILES	OC1=CC=C(C/C(C(NCC[Se] [Se]CCNC(/C(CC2=CC=C(O)C (Br)=C2)=N/O)=O)=O)=N\O)C =C1Br	[2]
Appearance	Solid	General knowledge
Storage	Store at -20°C	General knowledge

Biological Activity and Mechanism of Action

Hdac-IN-73 exhibits potent inhibitory activity against histone deacetylases, particularly HDAC1 and HDAC6. The inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression, leading to various cellular responses.

In Vitro Activity

Assay	Cell Line	IC ₅₀ (μM)	Reference
HDAC1 Inhibition	-	0.17	[2]
HDAC6 Inhibition	-	0.49	[2]
Antiproliferative Activity	HCT116	Potent	[2]

The primary mechanism of action of **Hdac-IN-73** is the inhibition of HDAC enzymes. This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis.[2] Furthermore, **Hdac-IN-73** has been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1][2]

In Vivo Activity

In a xenograft model using HCT116 human colorectal carcinoma cells, **Hdac-IN-73** demonstrated notable anti-tumor activity. However, it is important to note that toxicity was also observed at the tested dosage.[2]

Animal Model	Dosage	Route	Results	Reference
HCT116 Xenograft	5 mg/kg	i.p.	Significant tumor growth inhibition, but with observed toxicity.	[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **Hdac-IN-73**. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Synthesis of Hdac-IN-73 (as a Psammaplin A Analogue)

The synthesis of **Hdac-IN-73**, a diselenide analogue of Psammaplin A, involves a multi-step process. A general strategy for the synthesis of Psammaplin A analogues is as follows:

- **Preparation of the Oxime Acid:** Starting from a suitable brominated tyrosine derivative, the corresponding oxime acid is synthesized. This typically involves reaction with hydroxylamine.
- **Activation of the Carboxylic Acid:** The carboxylic acid group of the oxime acid is activated, often using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- **Coupling with the Diselenide Linker:** The activated oxime acid is then coupled with a diselenide-containing diamine linker to form the final symmetrical **Hdac-IN-73** molecule.
- **Purification:** The final product is purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of **Hdac-IN-73** to inhibit the activity of specific HDAC enzymes.

- **Reagents:** Recombinant human HDAC1 and HDAC6 enzymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer.
- **Procedure:** a. In a 96-well plate, add the assay buffer, the HDAC enzyme, and varying concentrations of **Hdac-IN-73** or TSA. b. Incubate the plate at 37°C for a specified time (e.g., 15 minutes). c. Add the fluorogenic HDAC substrate to initiate the reaction. d. Incubate the plate at 37°C for a further period (e.g., 30 minutes). e. Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorescent group. f. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- **Data Analysis:** The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of **Hdac-IN-73** on the proliferation of cancer cells.

- **Cell Culture:** HCT116 cells are cultured in appropriate media and conditions.
- **Procedure:** a. Seed HCT116 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of **Hdac-IN-73** for a specified duration (e.g., 48 or 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. d. Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis in cells treated with **Hdac-IN-73**.

- **Cell Treatment:** Treat HCT116 cells with **Hdac-IN-73** at the desired concentrations for a specific time.
- **Staining:** a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are considered apoptotic, while PI positive cells are considered late apoptotic or necrotic.
- **Data Analysis:** The percentage of apoptotic cells in each treatment group is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of **Hdac-IN-73** on the cell cycle distribution.

- **Cell Treatment:** Treat HCT116 cells with **Hdac-IN-73** at various concentrations for a defined period.
- **Fixation:** Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
- **Staining:** a. Wash the fixed cells with PBS. b. Treat the cells with RNase A to degrade RNA. c. Stain the cells with Propidium Iodide (PI) solution.
- **Flow Cytometry:** Analyze the DNA content of the stained cells using a flow cytometer.
- **Data Analysis:** The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for Histone Acetylation

This technique is used to detect the increase in histone acetylation following treatment with **Hdac-IN-73**.

- **Protein Extraction:** Treat HCT116 cells with **Hdac-IN-73**. Lyse the cells to extract total protein or nuclear proteins.

- **SDS-PAGE and Transfer:** Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). b. Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated α -tubulin (as a non-histone control). A loading control antibody (e.g., β -actin or total histone H3) should also be used. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities to determine the relative increase in protein acetylation.

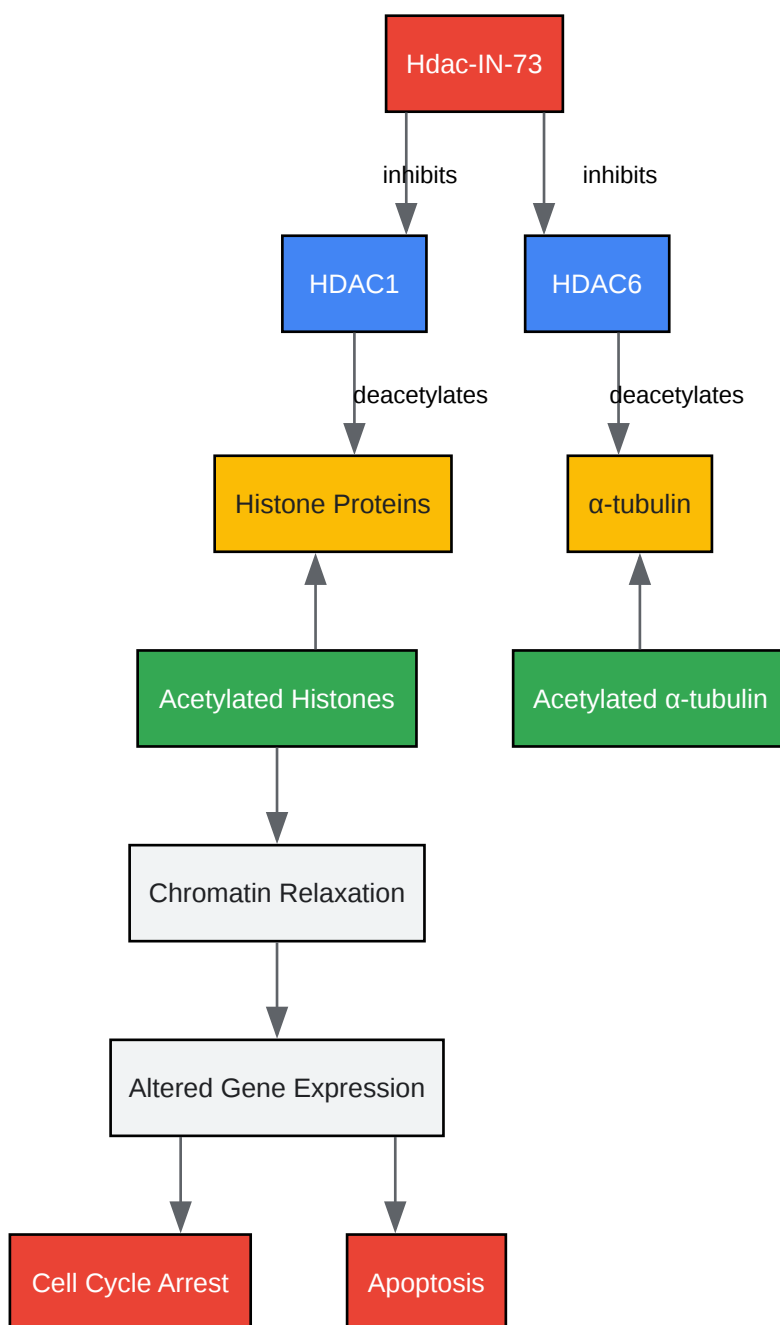
In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of **Hdac-IN-73** in a mouse model.

- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID mice).
- **Tumor Implantation:** Subcutaneously inject HCT116 cells into the flank of the mice.
- **Treatment:** Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer **Hdac-IN-73** (e.g., 5 mg/kg, intraperitoneally) and a vehicle control according to a predetermined schedule.
- **Monitoring:** Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for histone acetylation).
- **Data Analysis:** Compare the tumor growth rates and final tumor weights between the treatment and control groups.

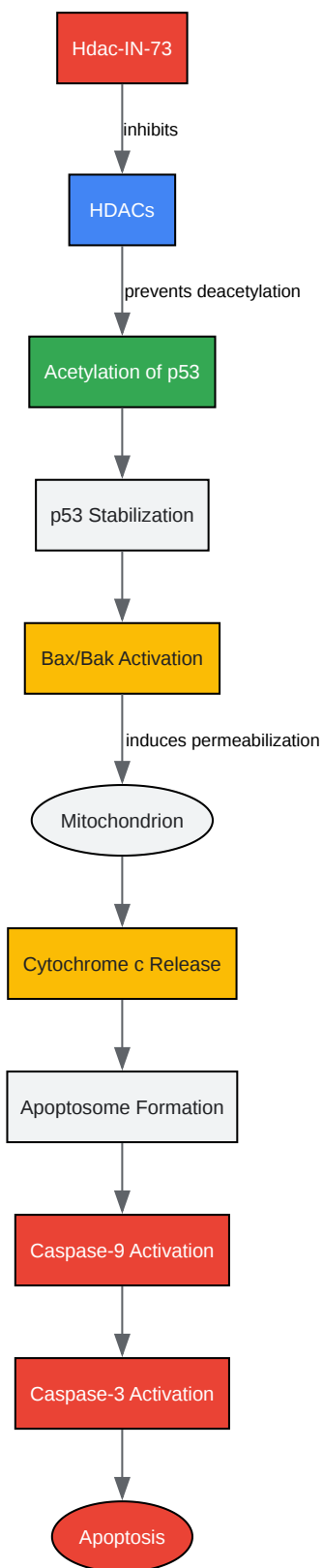
Signaling Pathways and Visualizations

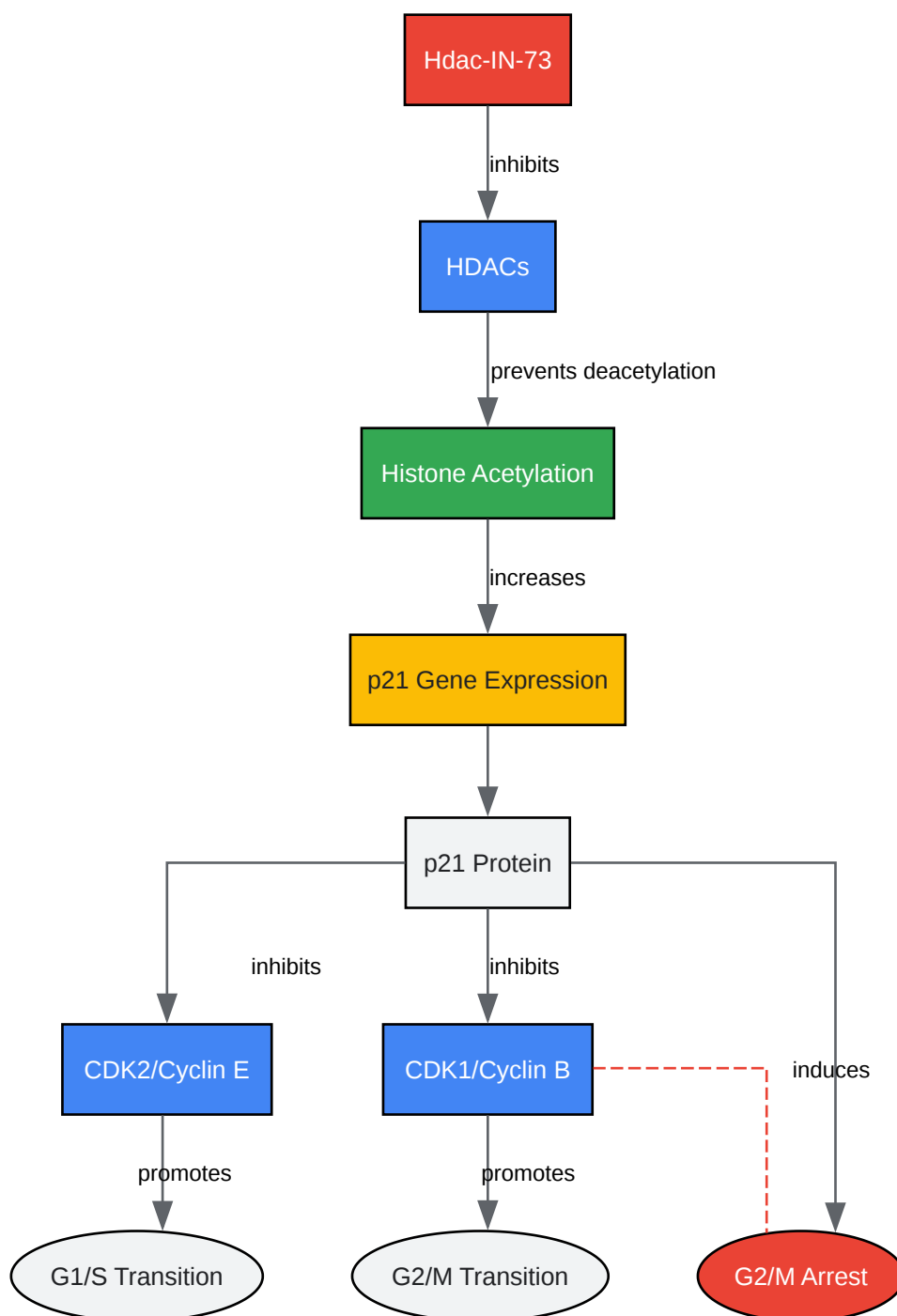
Hdac-IN-73, as an HDAC inhibitor, influences key cellular signaling pathways that control cell cycle progression and apoptosis.



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General mechanism of **Hdac-IN-73** action.





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References

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